Cas no 99353-00-1 (Methyl rosmarinate)
Methyl rosmarinate Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, methyl ester, (αR)-
- Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy...
- Methyl rosmarinate
- [ "" ]
- BDBM50210054
- W1804
- (R,E)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl 3-(3,4-dihydroxyphenyl)acrylate
- 3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(3,4-dihydroxy-phenyl)-1-methoxy carbonyl-ethyl ester
- methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-propanoate
- Benzenepropanoic acid, .alpha.-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-
- methylrosmarinate
- Benzenepropanoic acid,a-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-,methyl ester, (aR)-
- 99353-00-1
- Methylrosmarinic acid
- (R)-3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl (E)-3-(3,4-dihydroxyphenyl)acrylate
- CS-0023747
- AS-83668
- CHEMBL241405
- (+)-Methyl rosmarinate
- HY-N3266
- AKOS037515147
- F82128
- SCHEMBL12410151
- methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate
- Benzenepropanoic acid, .alpha.-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-, methyl ester, (.alpha.R)-
- DTXSID901316093
- CHEBI:175804
- (R)-3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl(E)-3-(3,4-dihydroxyphenyl)acrylate
- methyl (2R)-3-(3,4-dihydroxyphenyl)-2-((E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)oxypropanoate
- DA-65392
-
- MDL: MFCD20260544
- Inchi: 1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1
- InChI Key: XHALVRQBZGZHFE-BBOMDTFKSA-N
- SMILES: O(C(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])=O)[C@@]([H])(C(=O)OC([H])([H])[H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H]
Computed Properties
- Exact Mass: 374.10000
- Monoisotopic Mass: 374.10016753 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 134
- Molecular Weight: 374.3
- XLogP3: 2.7
Experimental Properties
- Color/Form: Powder
- Solubility: 268.4 mg/L @ 25 °C (est)
- PSA: 133.52000
- LogP: 1.84970
Methyl rosmarinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN97567-10mg |
Methyl rosmarinate |
99353-00-1 | >=98% | 10mg |
$198 | 2021-07-22 | |
| ChemScence | CS-0023747-5mg |
Methyl rosmarinate |
99353-00-1 | 99.89% | 5mg |
$235.0 | 2022-04-26 | |
| ChemScence | CS-0023747-10mg |
Methyl rosmarinate |
99353-00-1 | 99.89% | 10mg |
$400.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M29880-5mg |
Methyl rosmarinate |
99353-00-1 | ,HPLC≥98% | 5mg |
¥3328.0 | 2023-09-05 | |
| ChemFaces | CFN97567-10mg |
Methyl rosmarinate |
99353-00-1 | >=98% | 10mg |
$198 | 2022-10-09 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3256-20mg |
Methyl rosmarinate |
99353-00-1 | 98% | 20mg |
$165 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3256-10mg |
Methyl rosmarinate |
99353-00-1 | 98% | 10mg |
$115 | 2023-09-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57432-1mg |
Methyl rosmarinate |
99353-00-1 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57432-5mg |
Methyl rosmarinate |
99353-00-1 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1928-1 mg |
Methyl rosmarinate |
99353-00-1 | 99.62% | 1mg |
¥1117.00 | 2022-04-26 |
Methyl rosmarinate Suppliers
Methyl rosmarinate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
Additional information on Methyl rosmarinate
Methyl rosmarinate (CAS No. 99353-00-1): A Comprehensive Overview of Its Applications and Recent Research Findings
Methyl rosmarinate, with the chemical identifier CAS No. 99353-00-1, is a naturally occurring ester derivative that has garnered significant attention in the field of pharmaceuticals and natural product chemistry. This compound, derived from rosmarinic acid, is known for its diverse biological activities and potential therapeutic applications. The growing interest in methyl rosmarinate stems from its unique chemical structure and the promising results obtained from various preclinical and clinical studies.
The molecular structure of methyl rosmarinate consists of a carboxylate ester group attached to a rosmarinic acid backbone. This unique configuration contributes to its remarkable pharmacological properties, making it a subject of extensive research in the development of novel therapeutic agents. The compound's ability to interact with multiple biological targets has opened up new avenues for treating a range of diseases, including inflammation-related disorders, neurodegenerative conditions, and metabolic syndromes.
Recent studies have highlighted the anti-inflammatory properties of methyl rosmarinate, particularly its role in modulating inflammatory pathways such as NF-κB and MAPK. These pathways are crucial in the development of chronic inflammatory diseases, and the ability of methyl rosmarinate to inhibit their activation suggests its potential as an anti-inflammatory agent. For instance, a study published in the journal Phytochemistry demonstrated that methyl rosmarinate significantly reduced inflammation in animal models of arthritis by downregulating pro-inflammatory cytokine production.
In addition to its anti-inflammatory effects, methyl rosmarinate has shown promising neuroprotective properties. Research indicates that this compound may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by scavenging reactive oxygen species (ROS) and preventing oxidative damage to neuronal cells. A study published in Neuropharmacology reported that methyl rosmarinate attenuated neurotoxicity induced by β-amyloid peptides in vitro, suggesting its potential as a therapeutic agent for cognitive disorders.
The compound's metabolic effects have also been extensively studied. Methyl rosmarinate has been shown to improve insulin sensitivity and reduce glucose levels in animal models of diabetes. This effect is attributed to its ability to enhance glucose uptake in adipocytes and muscle cells, thereby promoting better glycemic control. A study published in Diabetes Research and Clinical Practice demonstrated that oral administration of methyl rosmarinate significantly reduced blood glucose levels and improved insulin sensitivity in diabetic mice.
The pharmacokinetic profile of methyl rosmarinate is another area of interest. Studies have shown that the compound exhibits good oral bioavailability and rapid absorption after administration. Its metabolic stability allows it to be processed efficiently by the liver, leading to prolonged half-life and sustained therapeutic effects. This makes methyl rosmarinate a promising candidate for oral formulations aimed at chronic disease management.
The synthesis of methyl rosmarinate is another important aspect that has been explored extensively. Traditional methods involve the esterification of rosmarinic acid using methanol in the presence of an acid catalyst. However, recent advancements in green chemistry have led to the development of more sustainable synthetic routes, such as enzymatic esterification using lipases. These methods not only improve yield but also reduce environmental impact, making them more suitable for large-scale production.
The safety profile of methyl rosmaritate has been evaluated through various toxicological studies. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further research is needed to fully understand its long-term safety profile and potential interactions with other medications. Clinical trials are currently underway to assess the efficacy and safety of methyl rosmaritate in humans for various therapeutic indications.
In conclusion, methyl rosmaritate (CAS No. 99353-00-1) is a versatile compound with significant potential in pharmaceutical applications. Its diverse biological activities, coupled with its favorable pharmacokinetic profile, make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field of medicinal chemistry.
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